molecular formula C11H22N2O4S B5312935 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide

4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide

Cat. No.: B5312935
M. Wt: 278.37 g/mol
InChI Key: XDVCKABODYEEHF-UHFFFAOYSA-N
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Description

4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonamide group, and a butane backbone

Properties

IUPAC Name

4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-2-4-10-9-17-7-6-13(10)11(14)5-3-8-18(12,15)16/h10H,2-9H2,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVCKABODYEEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COCCN1C(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide typically involves the reaction of a morpholine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors that play a role in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(3-methylmorpholin-4-yl)butane-1-sulfonamide
  • 4-oxo-4-(3-ethylmorpholin-4-yl)butane-1-sulfonamide
  • 4-oxo-4-(3-isopropylmorpholin-4-yl)butane-1-sulfonamide

Uniqueness

4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide is unique due to its specific structural features, such as the propyl group on the morpholine ring and the sulfonamide functionality. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

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